

Diazodiphenylmethane oxidation with mercury(II) oxide

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Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

Cat. No.: S576965

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Modern Synthesis Protocol

The following detailed methodology is adapted from the *Organic Syntheses* procedure, which is a peer-reviewed and checked source for reliable experimental instructions [1].

Procedure [1]:

- **Setup:** Flame-dry a 1-L, three-necked round-bottom flask equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer. Perform the entire reaction under a positive pressure of nitrogen.
- **Reagent Preparation:** Add anhydrous tetrahydrofuran (THF, 450 mL) and DMSO (56.0 mmol, 1.10 equiv) to the flask. Cool the solution to **-55 °C** using a dry-ice/acetone bath.
- **Activator Addition:** In a separate oven-dried flask, mix oxalyl chloride (53.5 mmol, 1.05 equiv) with THF (50 mL). Add this solution to the cold DMSO/THF mixture via cannula over 10 minutes, maintaining the temperature between **-55 °C and -50 °C** for 35 minutes. Then, cool the mixture to **-78 °C**.
- **Hydrazone Addition:** In another flask, combine benzophenone hydrazone (51.0 mmol, 1.00 equiv) and triethylamine (0.107 mol, 2.10 equiv) in THF (50 mL). Add this solution to the cold reaction mixture via cannula over 10 minutes. A deep-red color and a white precipitate (triethylamine hydrochloride) will form.
- **Reaction and Filtration:** Maintain the reaction at **-78 °C for 30 minutes**. Then, filter the cold mixture through a medium-porosity sintered-glass funnel to remove the solid salt.
- **Purification:** Concentrate the filtrate by rotary evaporation at room temperature. Dissolve the resulting crude red oil in pentane and rapidly filter it through a pad of activated basic alumina (~100

- g). Rinse with more pentane until the eluent is colorless.
- **Product Isolation:** Concentrate the pentane filtrate by rotary evaporation to obtain **diphenyldiazomethane** as an analytically pure red crystalline solid in **93% yield**.

Key Physicochemical Properties of the Product [1] [2]:

- **Melting Point:** 29-31 °C
- **Appearance:** Red crystalline solid
- **IR (film):** 2032 cm^{-1} (characteristic diazo stretch)
- **^1H NMR (500 MHz, CDCl_3):** δ 7.42 (app t, $J=7.68$ Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, $J=7.33$ Hz, 2H)

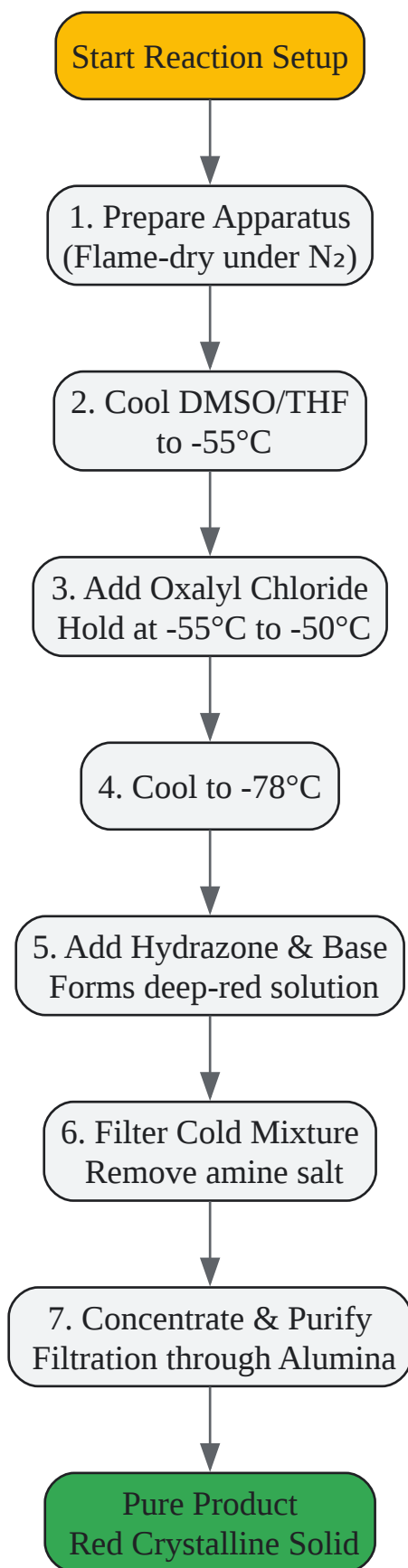
Method Comparison

The table below summarizes the key differences between the historical and modern synthetic methods.

Feature	Historical HgO Method	Modern Oxalyl Chloride/DMSO Method
Reagents	Mercury(II) oxide (HgO) [2]	Oxalyl chloride, DMSO [1]
Key Advantage	-	Avoids environmentally deleterious heavy-metal salts [1]
Yield	Not specified in results	93% (analytically pure) [1]
Safety & Handling	Handling of toxic heavy metal	Standard precautions for diazo compounds; use of a blast shield recommended [1]

Experimental Workflow Diagram

The following diagram visualizes the key stages of the modern synthesis protocol.



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> The modern synthesis of diphenyldiazomethane involves a low-temperature activation step, hydrazone dehydrogenation, and a final purification.

Key Technical Considerations

- **Safety First:** Always handle diazo compounds behind a blast shield as they can be explosive and irritating. Limit personal exposure and dispose of chemical waste according to local regulations [1].
- **Impurity Control:** During the final purification, do not let the pentane solution remain in contact with the basic alumina for more than 5 minutes. Prolonged contact can form **tetraphenylethylene** as an impurity [1].
- **Stability:** Diphenyldiazomethane decomposes on standing. For best results, especially for elemental analysis, use it immediately after purification or store it at very low temperatures (e.g., dry-ice temperature) if transport is necessary [1].

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References

1. diphenyldiazomethane [orgsyn.org]
2. Diazodiphenylmethane [en.wikipedia.org]

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